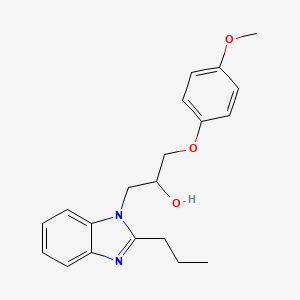

1-(4-methoxyphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-(4-methoxyphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-6-20-21-18-7-4-5-8-19(18)22(20)13-15(23)14-25-17-11-9-16(24-2)10-12-17/h4-5,7-12,15,23H,3,6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVDISFYGKHZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methoxyphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Formula

The molecular formula for this compound is .

Structural Representation

The compound features:

- A methoxyphenoxy group, which may enhance lipophilicity and receptor binding.

- A benzodiazole moiety, known for its diverse biological activities.

The biological activity of 1-(4-methoxyphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol primarily involves interaction with various receptors and enzymes:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties.

Pharmacological Effects

Research indicates several potential pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models by modulating serotonin pathways.

- Anticancer Properties : The benzodiazole structure is associated with anticancer activity; studies have shown that derivatives can inhibit tumor growth in vitro.

- Neuroprotective Effects : There is evidence that the compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies and Experimental Data

| Study | Findings | |

|---|---|---|

| Study 1: Antidepressant Activity | The compound demonstrated significant reduction in depression-like behaviors in mice. | Suggests potential as an antidepressant agent. |

| Study 2: Anticancer Activity | In vitro tests showed inhibition of cancer cell lines (e.g., breast cancer). | Indicates potential for development as an anticancer drug. |

| Study 3: Neuroprotection | The compound reduced oxidative stress markers in neuronal cultures. | Supports further investigation into neuroprotective properties. |

Comparative Analysis

When compared to similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antidepressant | Serotonin reuptake inhibition |

| Compound B | Anticancer | Apoptosis induction via caspase activation |

| Compound C | Neuroprotective | Antioxidant activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s core structure aligns with several propan-2-ol derivatives reported in the literature. Key comparisons include:

1-(3-Benzyl-2-Imino-2,3-Dihydro-1H-Benzo[d]Imidazol-1-yl)-3-(4-Methoxyphenoxy)Propan-2-ol (Compound 13)

- Structure: Shares the 4-methoxyphenoxy group but replaces the 2-propyl-benzodiazolyl group with a benzyl-imino-substituted benzimidazole.

- Key Data : LCMS (m/z = 404 [M+H]) and >98% purity .

(2R,S)-1-(6-Methoxy-4-(Methoxymethyl)-1H-Indol-5-Yloxy)-3-(2-(2-Methoxyphenoxy)Ethylamino)Propan-2-ol

- Structure: Substitutes the benzodiazolyl group with an indole ring and adds an ethylamino linker to a 2-methoxyphenoxy group.

- Key Data: Tested for α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive activity .

- Comparison: The indole moiety and ethylamino linker in this analog may confer distinct receptor selectivity compared to the benzodiazolyl group in the target compound .

Telmisartan (Benzimidazole Derivative)

- Structure : A biphenyl-tetrazole benzimidazole derivative (marketed for hypertension).

- Key Data : Acts as an angiotensin II receptor antagonist .

- Comparison : While Telmisartan lacks the propan-2-ol backbone, its benzimidazole core highlights the pharmacological relevance of nitrogen-containing heterocycles in cardiovascular agents .

Pharmacological Implications

Receptor Binding and Selectivity

- The 4-methoxyphenoxy group is a common feature in adrenoceptor-targeted compounds (e.g., ’s indole derivatives). Its electron-donating methoxy group may enhance π-π stacking with receptor pockets .

Physicochemical Properties

- Lipophilicity: The propyl chain in the target compound likely increases logP compared to analogs with polar substituents (e.g., ethylamino groups in ). This could influence blood-brain barrier penetration or metabolic stability.

- Molecular Weight : Estimated at ~370–400 g/mol, similar to bioactive propan-2-ol derivatives (e.g., Compound 13 at 404 g/mol) .

Data Table: Structural and Functional Comparison

Q & A

Q. What analytical methods prioritize stability assessment under varying pH and temperature?

- Methodology :

- pH Stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.